molecular formula C8H8BrFO B1381993 (3-Bromo-2-fluoro-5-methylphenyl)methanol CAS No. 307975-05-9

(3-Bromo-2-fluoro-5-methylphenyl)methanol

Cat. No.: B1381993
CAS No.: 307975-05-9
M. Wt: 219.05 g/mol
InChI Key: ABZHOJSLEZVRGF-UHFFFAOYSA-N
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Description

(3-Bromo-2-fluoro-5-methylphenyl)methanol: is an organic compound with the molecular formula C8H8BrFO and a molecular weight of 219.05 g/mol . It is a derivative of benzyl alcohol, where the benzene ring is substituted with bromine, fluorine, and a methyl group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Bromination and Fluorination: The synthesis of (3-Bromo-2-fluoro-5-methylphenyl)methanol typically involves the bromination and fluorination of a suitable benzyl alcohol precursor.

    Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from commercially available benzyl alcohol derivatives.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

    Oxidation: Corresponding aldehydes or carboxylic acids.

    Reduction: Benzyl amine derivatives.

    Substitution: Substituted benzyl alcohol derivatives.

Mechanism of Action

The mechanism by which (3-Bromo-2-fluoro-5-methylphenyl)methanol exerts its effects depends on the specific reactions it undergoes. For example, in nucleophilic substitution reactions, the bromine or fluorine atoms act as leaving groups, allowing nucleophiles to attack the benzyl carbon. This process involves the formation of a transition state and the subsequent release of the leaving group .

Comparison with Similar Compounds

  • 2-Bromo-5-fluorobenzyl alcohol
  • 4-Bromo-α-methylbenzyl alcohol
  • 3-Bromo-2-fluoro-5-methylphenylmethanol

Uniqueness: (3-Bromo-2-fluoro-5-methylphenyl)methanol is unique due to the specific positions of the bromine, fluorine, and methyl groups on the benzene ring. This unique substitution pattern imparts distinct reactivity and properties compared to other similar compounds .

Properties

IUPAC Name

(3-bromo-2-fluoro-5-methylphenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrFO/c1-5-2-6(4-11)8(10)7(9)3-5/h2-3,11H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABZHOJSLEZVRGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)Br)F)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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